2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile
Description
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile is a nitrobenzonitrile derivative characterized by a 2-methylcyclohexylamino substituent at the 2-position and a nitro group at the 5-position of the benzonitrile scaffold.
Properties
IUPAC Name |
2-[(2-methylcyclohexyl)amino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-2-3-5-13(10)16-14-7-6-12(17(18)19)8-11(14)9-15/h6-8,10,13,16H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCZVYSLLICES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile typically involves the following steps:
Amination: The nitrobenzonitrile intermediate is then subjected to amination with 2-methylcyclohexylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes catalysts.
Major Products
Reduction: 2-((2-Methylcyclohexyl)amino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and nitrile groups can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile with structurally related nitrobenzonitrile derivatives, focusing on substituent effects, molecular properties, and pharmacological implications.
Table 1: Structural and Molecular Comparison
*Estimated based on analogous compounds in and .
Key Comparisons
Substituent Effects on Lipophilicity and Bioavailability The 2-methylcyclohexylamino group introduces significant steric bulk and lipophilicity compared to planar substituents like dimethylamidine or aromatic groups (e.g., 4-chlorobenzylamino). This may enhance membrane permeability but reduce aqueous solubility .
Electronic and Steric Influences Electron-withdrawing groups (e.g., nitro, chloro) stabilize the benzonitrile core but may reduce nucleophilic reactivity at the amino group. The dimethylamidine derivative’s conjugated system facilitates charge delocalization, critical for interactions with biological targets . The 2-methylcyclohexylamino group’s aliphatic nature likely disrupts π-π stacking in crystal lattices, contrasting with the planar amidine derivative’s P21/n monoclinic packing (cell volume 1070.1 ų) .
Pharmacological Potential Amidines (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile) exhibit documented anti-HIV and anticancer activity due to their ability to chelate metal ions or inhibit enzymes . The 2-methylcyclohexylamino derivative’s bulky substituent may target hydrophobic binding pockets in enzymes or receptors, though empirical data are lacking .
Synthetic and Stability Considerations 2-Amino-5-nitrobenzonitrile serves as a precursor for further functionalization, while halogenated derivatives (e.g., 4-chlorobenzylamino) require stringent storage conditions (+4°C) to prevent degradation . The 2-furylmethylamino analog is discontinued for commercial use, highlighting challenges in scaling up heterocyclic derivatives .
Research Findings and Gaps
- Crystallographic Data: The amidine derivative (C₁₀H₁₀N₄O₂) crystallizes in a monoclinic P21/n space group with well-defined hydrogen-bonding networks (Rint = 0.025), whereas aliphatic analogs like the 2-methylcyclohexylamino compound likely exhibit less ordered packing .
- Commercial Availability: Most analogs (e.g., chlorobenzylamino, furylmethylamino) are available in milligram quantities for research, emphasizing the need for scaled synthesis of the target compound .
Biological Activity
2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile, identified by its CAS number 733796-42-4, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a benzonitrile moiety, which are known to influence its biological properties. The presence of the methylcyclohexyl group may enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound was found to significantly inhibit CYP3A4 activity, suggesting potential implications for drug-drug interactions in therapeutic settings.
- Antimicrobial Activity : In a laboratory setting, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated that it possessed moderate antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Cytotoxicity Assays : The cytotoxic effects were evaluated using human cancer cell lines (e.g., HeLa and MCF-7). The results revealed that at concentrations above 50 µM, the compound induced significant apoptosis as measured by flow cytometry and caspase activation assays.
Safety and Toxicity
Toxicological assessments indicate that while this compound has promising biological activities, it also exhibits potential toxicity at higher doses. Studies have shown alterations in liver function tests in animal models following prolonged exposure, necessitating further investigation into its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
